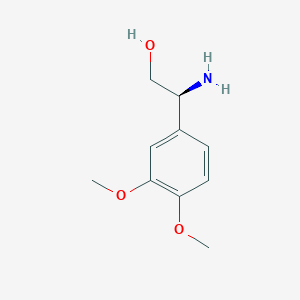

(S)-2-Amino-2-(3,4-dimethoxyphenyl)ethanol

Description

Background and Significance of the β-Amino Alcohol Motif in Medicinal Chemistry

The β-amino alcohol structural motif is a privileged scaffold in medicinal chemistry and organic synthesis. researchgate.netgaylordchemical.com This structural unit is present in a wide array of natural products and synthetic molecules that exhibit significant biological activity. researchgate.net Its prevalence is due to the strategic placement of hydrogen-bond donor and acceptor groups (the amine and hydroxyl groups), which allows for effective interaction with biological targets like enzymes and receptors.

In drug discovery, β-amino alcohols are key components of various therapeutic agents, including cardiovascular drugs, anti-asthma medications, and antibacterial compounds. researchgate.net For instance, derivatives of β-amino alcohols have been investigated as potent inhibitors of the Toll-like receptor 4 (TLR4) signaling pathway, which is implicated in inflammatory conditions like severe sepsis. acs.orgnih.govnih.gov The development of small molecules that can disrupt the TLR4/MD-2 complex represents a significant research avenue for new anti-sepsis therapeutics. nih.gov

Furthermore, the chirality of β-amino alcohols is crucial. The specific three-dimensional arrangement of substituents is often essential for biological activity. nih.gov Beyond their direct use in pharmaceuticals, chiral β-amino alcohols serve as indispensable tools in asymmetric synthesis, acting as chiral auxiliaries or ligands to control the stereochemical outcome of chemical reactions. researchgate.net

Overview of Research Trajectories for (S)-2-Amino-2-(3,4-dimethoxyphenyl)ethanol

Research involving this compound primarily centers on its utility as a chiral building block for the synthesis of more complex molecules. Its availability as a specific enantiomer makes it a valuable starting material for creating enantiomerically pure target compounds, which is a critical requirement in pharmaceutical development. nih.gov

The primary research applications for this compound can be categorized as follows:

Intermediate in Organic Synthesis: The compound serves as a precursor in multi-step synthetic pathways. evitachem.com The amino and alcohol groups provide reactive handles for further chemical modifications, such as acylation, alkylation, or incorporation into larger molecular frameworks. evitachem.com Research on related 2-(3,4-dimethoxyphenyl)ethylamine derivatives has led to the development of compounds with potential anti-ulcer activities, highlighting the therapeutic potential of this chemical family. nih.gov

Scaffold for Medicinal Chemistry Exploration: The dimethoxyphenyl ethanolamine (B43304) core is a recognized pharmacophore. Derivatives are explored for various therapeutic targets. For example, the broader class of ethanolamine derivatives has been studied for antihistaminic properties, while arylethanolamine derivatives have been investigated for their affinity for β3-adrenergic receptors, with potential applications in treating diabetes and obesity. rxlist.comgoogle.com While specific studies on the title compound's biological activity are not widely published, its structure makes it a candidate for inclusion in screening libraries for new drug discovery programs.

The synthesis of chiral β-amino alcohols is a significant area of research in itself, with various established and emerging methods.

| Synthesis Approach | Description |

| Asymmetric Transfer Hydrogenation | A highly effective method for converting unprotected α-ketoamines to chiral 1,2-amino alcohols using a ruthenium catalyst. This approach is noted for its high enantioselectivity. nih.govscihorizon.comacs.org |

| Biocatalytic Reduction | The use of enzymes or whole-cell microorganisms (like Daucus carota cells or yeasts) to perform asymmetric reduction of a corresponding α-hydroxy ketone precursor, yielding the chiral amino alcohol with high enantiomeric excess. evitachem.comfrontiersin.orgmdpi.com |

| Ring-Opening of Epoxides | A classical and straightforward method involving the nucleophilic attack of an amine on an epoxide ring to generate the β-amino alcohol structure. researchgate.netnih.gov |

| Reduction of Amino Acid Derivatives | N-protected amino acids or their esters can be reduced using agents like sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) or sodium borohydride (B1222165) to produce the corresponding chiral amino alcohols without loss of enantiomeric purity. researchgate.net |

Scope and Objectives of the Research Compendium

The objective of this article is to present a concise and factual summary of the role of this compound in the scientific landscape. It focuses exclusively on its chemical identity, the established importance of its core structure, and its documented applications as a synthetic intermediate. The content is based on available academic literature and chemical data sources, providing a foundational understanding for researchers in organic chemistry and medicinal chemistry. This compendium strictly avoids topics outside of its chemical and research applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-2-(3,4-dimethoxyphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-13-9-4-3-7(8(11)6-12)5-10(9)14-2/h3-5,8,12H,6,11H2,1-2H3/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVZVUXBFNRPOAY-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(CO)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@@H](CO)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201273733 | |

| Record name | (βS)-β-Amino-3,4-dimethoxybenzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201273733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114673-69-7 | |

| Record name | (βS)-β-Amino-3,4-dimethoxybenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114673-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βS)-β-Amino-3,4-dimethoxybenzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201273733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Pharmacological and Biological Activity Investigations of S 2 Amino 2 3,4 Dimethoxyphenyl Ethanol and Its Derivatives Pre Clinical Focus

In Vitro Biological Screening and Cellular Assays

Antiproliferative Activity against Cancer Cell Lines

Derivatives of amino alcohols, including structures related to (S)-2-Amino-2-(3,4-dimethoxyphenyl)ethanol, have demonstrated notable antiproliferative activity against various cancer cell lines. For instance, a series of amino alcohol derivatives of 1,4-naphthoquinone (B94277) were synthesized and evaluated for their anti-cancer potential. researchgate.net These compounds were tested against a hepatocellular carcinoma cell line, HepG2, with some derivatives showing significant cytotoxic effects. researchgate.net

In a separate study, novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates were designed and tested in vitro against human breast cancer cell lines, MCF-7 and MDA-MB-231. nih.gov One particular compound exhibited a strong antiproliferative effect on the MCF-7 cell line. nih.gov The selectivity of these compounds for cancer cells over normal cells was also assessed, with some derivatives showing a favorable selective index. nih.gov

Furthermore, the antiproliferative activity of trioxatriangulene derivatives, which share some structural similarities in terms of being complex organic molecules, has been extensively studied. nih.gov These compounds were tested against triple-negative breast cancer (MDA-MB-231) and colorectal cancer (HCT-116) cell lines, with one derivative demonstrating potent inhibitory effects at nanomolar concentrations. nih.gov The planarity of the molecular structure was found to be a key determinant of the antiproliferative activity. nih.gov

While direct studies on the antiproliferative activity of this compound itself are not extensively detailed in the provided results, the activity of its broader class of amino alcohol derivatives suggests a potential area for further investigation. The structural features of these compounds, such as the presence of amino and hydroxyl groups, are believed to contribute to their ability to interact with biological targets and exert cytotoxic effects on cancer cells. evitachem.com

Table 1: Antiproliferative Activity of Related Amino Alcohol Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Key Findings |

| 1,4-Naphthoquinone amino alcohol derivatives | HepG2 (Hepatocellular Carcinoma) | Some derivatives showed potent cytotoxic activity. researchgate.net |

| 4-Amino-thieno[2,3-d]pyrimidine-6-carboxylates | MCF-7, MDA-MB-231 (Breast Cancer) | Compound 2 showed the best antiproliferative effect against MCF-7 cells. Compound 3 had the highest selective index for MCF-7, and compound 2 for MDA-MB-231. nih.gov |

| Trioxatriangulene derivatives | MDA-MB-231 (Breast Cancer), HCT-116 (Colorectal Cancer) | Compound 6l was the most potent inhibitor with IC50 values in the nanomolar range. Planar derivatives showed greater activity. nih.gov |

Antimicrobial Properties (Antibacterial and Antifungal)

The antimicrobial potential of compounds structurally related to this compound has been explored. For example, the ethanol (B145695) extract of Eriosema robustum, which contains various compounds including those with amino alcohol-like structures, and its fractions have been evaluated for their activity against a panel of bacteria and fungi. nih.gov One fraction demonstrated excellent activity against Staphylococcus aureus, Enterococcus faecalis, and Escherichia coli. nih.gov Another fraction showed significant activity against the fungi Aspergillus fumigatus and Cryptococcus neoformans. nih.gov However, the isolated compounds from this plant generally exhibited weaker antimicrobial activity, suggesting a synergistic effect between compounds in the crude extract and its fractions. nih.gov

Quinolones, which are a different class of antimicrobials, have been hybridized with other chemical moieties to enhance their biological activity. waocp.org For instance, ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, has shown some anticancer activity at high concentrations, and its derivatives are being explored for improved properties. waocp.org

While direct evidence for the antimicrobial properties of this compound is limited in the provided search results, the broader class of amino alcohol derivatives and related heterocyclic compounds have shown promise. For instance, oxetin, a β2,3-amino acid heterocyclic derivative, inhibits the growth of Bacillus subtilis. mdpi.com

Table 2: Antimicrobial Activity of Structurally Related Compound Classes

| Compound/Extract | Microorganism(s) | Activity |

| Eriosema robustum ethanol extract fraction A | Staphylococcus aureus, Enterococcus faecalis, Escherichia coli | Excellent antibacterial activity. nih.gov |

| Eriosema robustum ethanol extract fraction B | Aspergillus fumigatus, Cryptococcus neoformans | Significant antifungal activity. nih.gov |

| Oxetin | Bacillus subtilis | Inhibitory activity. mdpi.com |

Anti-inflammatory Effects

Derivatives of 3,4-dimethoxy cinnamic acid, which share the 3,4-dimethoxyphenyl moiety with the subject compound, have been investigated for their anti-inflammatory properties. japsonline.com A series of novel amide derivatives were synthesized and evaluated for their in vitro anti-inflammatory activity using protein denaturation and HRBC membrane stabilization methods. japsonline.com Several of these synthesized compounds exhibited significant anti-inflammatory effects. japsonline.com The anti-inflammatory action of many compounds is linked to their ability to scavenge free radicals. japsonline.com

Furthermore, the connection between inflammation and oxidative stress is well-established, with many chronic diseases involving both processes. nih.govmdpi.com Bioactive compounds with both antioxidant and anti-inflammatory properties are therefore of significant interest. mdpi.com For instance, the ethanol extract of Clerodendrum cyrtophyllum, which contains phenolic acids and flavonoids, has shown potential as an anti-inflammatory agent. nih.gov

While the anti-inflammatory effects of this compound itself have not been directly reported, the activity of its structural analogs suggests that this is a promising area for future research.

Other Reported Bioactivities (e.g., Antileishmanial, Antioxidant)

In addition to the aforementioned activities, derivatives of compounds with similar structural motifs have been screened for other biological effects.

Antileishmanial Activity: A 2-amino-thiophenic derivative, SB-200, was found to be effective in inhibiting the growth of several Leishmania species, including Leishmania braziliensis, Leishmania major, and Leishmania infantum. nih.gov The study demonstrated that the compound's antileishmanial effect against L. infantum was associated with damage to the parasite's cell membrane. nih.gov The compound also showed anti-amastigote activity, which is crucial for its potential as a therapeutic agent, and this was linked to in vitro immunomodulation. nih.gov

Antioxidant Activity: Novel amide derivatives of substituted 2-aminothiophenes and 3,4-dimethoxy cinnamic acid have demonstrated good scavenging ability against DPPH and hydroxyl radicals, indicating their antioxidant potential. japsonline.com The antioxidant properties of bioactive compounds are often linked to their ability to mitigate oxidative stress, a key factor in various diseases. mdpi.com

The presence of the 3,4-dimethoxyphenyl group in these active compounds suggests that this structural feature may contribute to their antioxidant and other biological activities.

Mechanistic Studies of Biological Actions (In Vitro and In Vivo Non-Human)

Interaction with Molecular Targets (e.g., Enzymes, Receptors, Ion Channels)

The biological activities of this compound and its derivatives are believed to stem from their interactions with specific molecular targets. The presence of both amino and hydroxyl groups facilitates these interactions. evitachem.com

Enzyme Inhibition: These compounds have the potential to act as enzyme inhibitors. evitachem.com Their ability to form hydrogen bonds with the active sites of enzymes is a key aspect of this inhibitory action. evitachem.com For example, certain pyrrole (B145914) derivatives have been shown to inhibit HIV-1 RNase H. mdpi.com

Receptor Interaction: Derivatives of this compound class may function as either receptor agonists or antagonists. evitachem.com The specific interaction depends on structural modifications that influence the compound's binding affinity to the receptor. evitachem.com For instance, midodrine (B238276), an α1-adrenergic receptor agonist, undergoes metabolism to form desglymidodrine, which is responsible for its pharmacological effect of increasing vascular tone. wikipedia.org

While the precise molecular targets of this compound have not been fully elucidated in the provided information, the general mechanisms of related amino alcohol derivatives provide a framework for understanding its potential modes of action. Further research is needed to identify the specific enzymes, receptors, or ion channels with which this compound and its derivatives interact to produce their observed biological effects.

Modulation of Biochemical Pathways

Comprehensive searches of publicly available scientific literature and databases did not yield specific studies detailing the modulation of biochemical pathways by this compound. While research exists on related compounds and derivatives, which are explored in other sections of this report, the direct impact of this specific molecule on biochemical cascades, enzyme kinetics, or metabolic pathways in a pre-clinical setting remains uncharacterized in the reviewed literature.

Cellular Pathway Modulation in Pre-clinical Models

There is a notable absence of published pre-clinical research investigating the specific effects of this compound on cellular pathways. Investigations into its influence on signaling networks, such as kinase cascades, receptor-mediated signaling, or apoptosis pathways, have not been reported in the available scientific literature. Consequently, no data tables or detailed research findings on the cellular pathway modulation of this compound can be provided at this time.

In Vivo Pre-clinical Pharmacological Evaluations (Non-Human Animal Models)

A thorough review of scientific literature and databases found no specific in vivo pre-clinical pharmacological evaluations for this compound in non-human animal models. While studies on derivatives have been conducted, providing insights into the potential activities of this class of compounds, the specific pharmacokinetic and pharmacodynamic profile of this compound itself has not been documented in the public domain. Therefore, no data tables or detailed findings from in vivo studies can be presented.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Elucidation of Key Pharmacophores and Structural Determinants for Activity

(S)-2-Amino-2-(3,4-dimethoxyphenyl)ethanol belongs to the phenylethanolamine class of compounds, which are known to interact with various receptors, most notably adrenergic receptors. The essential pharmacophoric features required for the activity of these compounds have been extensively studied and are present in the target molecule. nih.govresearchgate.net

The key structural determinants for the activity of phenylethanolamines are:

Aromatic Ring: The 3,4-dimethoxyphenyl group serves as the aromatic feature. This ring system is crucial for binding to the receptor, often through van der Waals or pi-pi stacking interactions with aromatic amino acid residues in the binding pocket.

Ethanolamine (B43304) Side Chain: This portion of the molecule contains two critical functional groups:

β-Hydroxyl Group: The hydroxyl group on the carbon adjacent to the aromatic ring is a pivotal feature. It can act as a hydrogen bond donor, forming a key interaction with specific residues like asparagine in the receptor's active site. researchgate.net This interaction is often vital for high-potency agonist activity.

Amine Group: The primary amino group is typically protonated at physiological pH, forming a positively charged ammonium (B1175870) ion. This positive charge allows for a strong ionic interaction with a negatively charged amino acid residue, such as aspartate, in the transmembrane domain of G protein-coupled receptors (GPCRs). researchgate.net

A pharmacophore model for related β2-adrenoceptor agonists typically includes five key chemical features: a hydrogen-bond acceptor, a hydrogen-bond donor, two aromatic rings, and a positive ionizable feature. nih.govresearchgate.net "this compound" aligns well with this model, where the methoxy (B1213986) groups can act as hydrogen-bond acceptors, the β-hydroxyl group as a hydrogen-bond donor, the phenyl ring as the aromatic feature, and the protonated amine as the positive ionizable center. nih.govresearchgate.net

Table 1: Key Pharmacophoric Features of this compound

| Feature | Structural Moiety | Putative Interaction with Receptor |

|---|---|---|

| Aromatic Feature | 3,4-Dimethoxyphenyl Ring | Pi-pi stacking / Hydrophobic interactions |

| Hydrogen Bond Donor | β-Hydroxyl Group | Hydrogen bonding |

| Positive Ionizable Center | Primary Amino Group (protonated) | Ionic bonding / Salt bridge |

| Hydrogen Bond Acceptor | Methoxy Groups | Hydrogen bonding |

Impact of Stereochemistry on Biological Activity and Receptor Interactions

Stereochemistry plays a pivotal role in the biological activity of chiral compounds, as biological systems like receptors are themselves chiral. americanpharmaceuticalreview.comnih.gov For phenylethanolamines, the spatial arrangement of the substituents around the chiral center (the β-carbon bearing the hydroxyl group) is a critical determinant of receptor binding and efficacy.

The biological activity of phenylethanolamines is highly dependent on the absolute configuration of the β-hydroxyl group. It is well-established that for many adrenergic agonists, one enantiomer is significantly more potent than the other. nih.gov This stereoselectivity arises because the receptor's binding pocket is a specific three-dimensional space, and only one enantiomer can achieve the optimal orientation to interact with key amino acid residues simultaneously.

In a study of novel 2-amino-2-phenylethanol derivatives developed as β2-adrenoceptor agonists, the (S)-isomer of the lead compound was found to be 8.5-fold more active than its corresponding (R)-isomer. nih.gov This highlights the chiral discrimination of the receptor. The higher activity of the (S)-enantiomer in this class of compounds suggests that its specific 3D arrangement allows for a more favorable and stable interaction with the receptor's active site. While direct comparative data for the enantiomers of 2-amino-2-(3,4-dimethoxyphenyl)ethanol are not widely published, the principles of stereoselectivity observed in closely related analogs are expected to apply.

Table 2: Representative Stereoselectivity in Phenylethanolamine Analogs

| Compound | Isomer | Relative Activity | Reference |

|---|---|---|---|

| 2-amino-3-fluoro-5-(2-hydroxy-1-(isopropylamino)ethyl)benzonitrile | (S)-isomer | 8.5x more active | nih.gov |

Influence of Substituent Variations on Potency and Selectivity

Variations in the substituents on both the aromatic ring and the amine group of the phenylethanolamine scaffold can drastically alter a compound's potency and its selectivity for different receptor subtypes.

Aromatic Ring Substituents: The nature and position of substituents on the phenyl ring are critical. youtube.comnih.gov For many adrenergic agonists, 3,4-dihydroxy substitution (a catechol group) confers high activity at both α- and β-adrenergic receptors. youtube.com However, catecholamines are susceptible to rapid metabolism by catechol-O-methyltransferase (COMT), leading to poor oral bioavailability. youtube.com The presence of 3,4-dimethoxy groups in "this compound" instead of hydroxyl groups would be expected to increase metabolic stability by preventing COMT-mediated degradation. This modification, however, may also alter the potency and receptor selectivity profile compared to its catechol analogue. For instance, replacing hydroxyl groups with other substituents like fluoro or methylsulfonyl groups has been shown to modulate affinity and selectivity for different receptors. nih.govacs.org

Amino Group Substituents: The substituent on the nitrogen atom is a key determinant of α- versus β-receptor selectivity. cutm.ac.in

A primary amine (as in the subject compound) or a small N-methyl group generally favors α-receptor activity.

Increasing the size of the alkyl substituent on the nitrogen (e.g., isopropyl, tert-butyl) dramatically decreases α-receptor activity and increases β-receptor activity. youtube.com

Larger substituents can also confer selectivity between β-receptor subtypes (e.g., β1 vs. β2). cutm.ac.in

Since "this compound" possesses a primary amine, it would be predicted to have a different selectivity profile than N-alkylated derivatives.

Table 3: General SAR of Substituents in Phenylethanolamines

| Position of Variation | Substituent | General Effect on Activity/Selectivity |

|---|---|---|

| Aromatic Ring | 3,4-Dihydroxy | High α and β activity; low metabolic stability (COMT) youtube.com |

| Aromatic Ring | 3,5-Dihydroxy | Increased β2 selectivity; COMT resistance youtube.com |

| Aromatic Ring | 4-Hydroxy, 3-other | Modulated α and β activity nih.gov |

| β-Carbon | (R)-Hydroxyl group* | Essential for maximal direct agonist activity cutm.ac.in |

| α-Carbon | Small alkyl (e.g., -CH3) | Slows metabolism by MAO youtube.com |

| Nitrogen Atom | -H (Primary amine) | Favors α-receptor activity cutm.ac.in |

| Nitrogen Atom | -CH3 | Potent α and β activity youtube.com |

| Nitrogen Atom | -CH(CH3)2 (Isopropyl) | Potent β activity, weak α activity youtube.com |

*Note: Configuration based on norepinephrine nomenclature.

Computational and Predictive Models in SAR Development

Computational chemistry and molecular modeling are indispensable tools for understanding the SAR of compounds like "this compound" and for designing new, more effective analogs. nih.govmdpi.com

Pharmacophore Modeling: As discussed previously, pharmacophore models define the essential three-dimensional arrangement of functional groups required for binding to a specific receptor. nih.gov These models are often generated from a set of known active molecules and can be used to screen large virtual libraries for new compounds that fit the model, thereby identifying potential new leads. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. mdpi.com By analyzing how variations in properties like hydrophobicity, electronic effects, and steric bulk correlate with potency, 2D- and 3D-QSAR models can be built to predict the activity of unsynthesized compounds. This approach helps prioritize which new derivatives are most promising for synthesis and testing.

Molecular Docking: Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govnih.gov Using the crystal structures of target receptors (such as the β2-adrenergic receptor), compounds like "this compound" can be "docked" into the active site. pnas.org These simulations provide insights into the specific binding interactions, such as hydrogen bonds and ionic interactions, that stabilize the ligand-receptor complex. nih.gov Docking can help explain the observed activity of a compound, rationalize stereoselectivity, and guide the design of new molecules with improved binding affinity. nih.gov

These computational approaches provide a rational framework for drug design, reducing the reliance on trial-and-error synthesis and enabling a more targeted approach to developing potent and selective therapeutic agents.

Metabolism and Pharmacokinetic Studies Pre Clinical and in Vitro

In Vitro Metabolic Stability and Metabolite Identification

Currently, there is a lack of published scientific literature detailing the specific in vitro metabolic stability and metabolite identification of (S)-2-Amino-2-(3,4-dimethoxyphenyl)ethanol in systems such as human liver microsomes. However, studies on analogous compounds offer insights into its probable metabolic susceptibility. For instance, compounds featuring a 3,4-dimethoxyphenyl moiety are known to undergo metabolic transformations. Research on other dimethoxyphenyl-containing molecules has shown that they can be extensively metabolized. nih.gov

Based on the metabolism of similar structures, it is anticipated that this compound would be a substrate for various drug-metabolizing enzymes, leading to the formation of several metabolites. The stability of the compound would be dependent on the rates of these metabolic reactions. High-throughput in vitro screening methods are commonly employed to assess metabolic lability in early drug discovery. longdom.org

Anticipated Metabolites Based on Structural Analogs:

| Metabolite Class | Anticipated Transformation | Potential Metabolites |

| Deaminated Metabolites | Oxidative deamination of the primary amine | 2-Hydroxy-2-(3,4-dimethoxyphenyl)acetaldehyde, 2-Hydroxy-2-(3,4-dimethoxyphenyl)acetic acid |

| Demethylated Metabolites | O-demethylation of one or both methoxy (B1213986) groups | (S)-2-Amino-2-(3-hydroxy-4-methoxyphenyl)ethanol, (S)-2-Amino-2-(4-hydroxy-3-methoxyphenyl)ethanol, (S)-2-Amino-2-(3,4-dihydroxyphenyl)ethanol |

| Conjugated Metabolites | Glucuronidation or sulfation of hydroxyl groups (parent or metabolites) | Glucuronide and sulfate (B86663) conjugates |

Proposed Metabolic Pathways in Non-Human Biological Systems

The metabolism of this compound in non-human biological systems is expected to proceed through several key pathways, primarily involving phase I and phase II reactions.

Oxidative deamination is a common metabolic pathway for primary amines, catalyzed by enzymes such as monoamine oxidases (MAOs). wikipedia.org This process involves the removal of the amino group, leading to the formation of an aldehyde, which can then be further oxidized to a carboxylic acid. For this compound, this pathway would likely yield 2-hydroxy-2-(3,4-dimethoxyphenyl)acetaldehyde, followed by its oxidation to 2-hydroxy-2-(3,4-dimethoxyphenyl)acetic acid. The liver is a primary site for oxidative deamination. wikipedia.org

The two methoxy groups on the phenyl ring are susceptible to O-demethylation, a reaction typically catalyzed by cytochrome P450 (CYP) enzymes. nih.gov This can occur at either the 3- or 4-position, leading to the formation of phenolic metabolites. It is also possible for both methoxy groups to be removed, resulting in a catechol derivative. These demethylated metabolites would be (S)-2-Amino-2-(3-hydroxy-4-methoxyphenyl)ethanol, (S)-2-Amino-2-(4-hydroxy-3-methoxyphenyl)ethanol, and subsequently (S)-2-Amino-2-(3,4-dihydroxyphenyl)ethanol. The specific CYP isoforms involved would likely include members of the CYP2D6, CYP3A4, and CYP2C families, which are known to metabolize similar structures. nih.gov

Both the parent compound, with its primary alcohol group, and any phenolic metabolites formed through demethylation can undergo phase II conjugation reactions. pharmacy180.com The most common conjugation pathways are glucuronidation and sulfation. pharmacy180.comnih.gov

Glucuronidation: This involves the attachment of glucuronic acid to a hydroxyl group, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This process significantly increases the water solubility of the compound, facilitating its excretion. pharmacy180.com

Sulfation: This pathway involves the transfer of a sulfonate group to a hydroxyl moiety, mediated by sulfotransferases (SULTs). Like glucuronidation, sulfation enhances the hydrophilicity of the molecule. nih.gov

The relative contribution of glucuronidation and sulfation can vary depending on the species and the specific substrate. nih.gov

Species-Specific Metabolic Profiles in Pre-clinical Research

Significant species differences in drug metabolism are a well-documented phenomenon, largely due to variations in the expression and activity of metabolic enzymes like CYPs and UGTs. rug.nlcore.ac.uk While no specific data exists for this compound, studies on structurally similar compounds provide a basis for expecting such variations.

For example, a study on the conjugation of 4-hydroxy-3-methoxyphenylethanol, a compound with a similar phenolic and ethanol (B145695) structure, revealed marked species differences in hepatic metabolism. nih.gov

Observed Conjugation of 4-hydroxy-3-methoxyphenylethanol in Liver Preparations of Different Species

| Species | Glucuronide Formation | Sulfate Formation |

| Human | Yes | No |

| Rat | Yes | Yes |

| Rabbit | Yes | Yes |

| Guinea Pig | Yes | Yes |

| Mouse | No | Yes |

| Cat | No | Yes |

Data sourced from a study on 4-hydroxy-3-methoxyphenylethanol. nih.gov

This table illustrates that in humans, glucuronidation was the sole conjugation pathway observed in the liver for this related compound, whereas in mice and cats, only sulfation occurred. nih.gov In rats, rabbits, and guinea pigs, both pathways were active. nih.gov Such disparities highlight the importance of selecting appropriate animal models in pre-clinical studies to accurately predict human metabolism. These differences are attributable to species-specific expression and activity of UGT and SULT enzymes. nih.gov Similar species-dependent variations would be anticipated for the metabolism of this compound.

Advanced Analytical and Spectroscopic Characterization in Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural elucidation of organic molecules like (S)-2-Amino-2-(3,4-dimethoxyphenyl)ethanol. omicsonline.orgresearchgate.net By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, a detailed molecular map can be constructed.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The key structural features—the aromatic ring, the two methoxy (B1213986) groups, the ethanol (B145695) backbone, and the amine and hydroxyl groups—can be identified by their characteristic chemical shifts (δ), signal multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J). For instance, the protons on the dimethoxylated aromatic ring typically appear in the aromatic region (around 6.8-7.0 ppm). The methoxy group protons (-OCH₃) are expected to produce sharp singlets around 3.8 ppm. The protons of the ethanol backbone (CH and CH₂) will show more complex splitting patterns due to coupling with each other and adjacent chiral centers.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The carbon atoms of the aromatic ring, the methoxy groups, and the ethanol side chain each resonate at distinct chemical shifts. Quaternary carbons, such as those in the aromatic ring bonded to the methoxy groups and the side chain, can also be identified. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further distinguish between CH, CH₂, and CH₃ groups, complementing the ¹H NMR data for a complete structural assignment. omicsonline.org

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for establishing connectivity. omicsonline.orgcore.ac.uk COSY identifies proton-proton couplings within the same spin system, while HSQC correlates directly bonded carbon-hydrogen pairs. omicsonline.org HMBC reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different fragments of the molecule, such as linking the ethanol side chain to the correct position on the phenyl ring. researchgate.netcore.ac.uk

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are approximate values and can vary based on solvent and experimental conditions. washington.edu

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.8 - 7.0 (m) | 110 - 120 |

| Methine CH (on ethanol) | ~4.0 (m) | ~58 |

| Methylene CH₂ (on ethanol) | ~3.6 (m) | ~65 |

| Methoxy OCH₃ | ~3.8 (s) | ~56 |

| Amino NH₂ | Variable, broad | N/A |

| Hydroxyl OH | Variable, broad | N/A |

| Aromatic C-O | N/A | 148 - 150 |

| Aromatic C-C (substituted) | N/A | ~130 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. The molecular formula for this compound is C₁₀H₁₅NO₃, corresponding to a monoisotopic mass of approximately 197.105 g/mol . cymitquimica.comepa.gov

In a typical mass spectrum, the molecule is ionized to produce a molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound. For this compound, the molecular ion peak would be observed at an m/z (mass-to-charge ratio) of 197. Subsequent fragmentation of this molecular ion provides structural clues. Common fragmentation pathways for amino alcohols include the cleavage of bonds adjacent to the oxygen or nitrogen atoms.

Key expected fragments for this compound would include:

Loss of a hydroxymethyl radical (•CH₂OH): This would result in a fragment ion [M - 31]⁺ at m/z 166. This is a common fragmentation for primary alcohols.

Cleavage of the C-C bond between the chiral center and the aromatic ring: This could lead to the formation of a dimethoxyphenyl-containing fragment or a 2-aminoethanol fragment.

Formation of a benzylic cation: Cleavage of the bond between the two carbons of the ethanol side chain can produce a stable benzylic cation [C₈H₁₀O₂N]⁺ at m/z 168.

The fragmentation pattern serves as a molecular fingerprint, which, when combined with high-resolution mass spectrometry (HRMS), can confirm the elemental composition of the parent molecule and its fragments with high accuracy. govinfo.gov

Table 2: Expected Mass Spectrometry Fragments

| m/z Value | Possible Fragment Ion | Fragment Lost |

|---|---|---|

| 197 | [C₁₀H₁₅NO₃]⁺ | Molecular Ion [M]⁺ |

| 180 | [C₁₀H₁₄O₂N]⁺ | [OH] |

| 166 | [C₉H₁₂O₂N]⁺ | [CH₂OH] |

| 151 | [C₈H₉O₂]⁺ | [C₂H₆N] |

Infrared (IR) and UV-Visible Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). pressbooks.pub The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

O-H and N-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group. The N-H stretching vibrations of the primary amine group (R-NH₂) typically appear in the same region, often as two sharp peaks for symmetric and asymmetric stretching. libretexts.org

C-H Stretching: Absorptions for aromatic C-H stretching are found just above 3000 cm⁻¹, while aliphatic C-H stretching occurs just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations produce one or more bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: The C-O stretching of the alcohol and the aryl ether groups will result in strong absorptions in the fingerprint region, typically between 1000-1300 cm⁻¹.

UV-Visible Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule. slideshare.net The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. libretexts.org The chromophore in this compound is the 3,4-dimethoxyphenyl group.

The presence of the aromatic ring with its conjugated π-system and the non-bonding electrons on the oxygen and nitrogen atoms allows for specific electronic transitions:

π → π* transitions: These high-energy transitions are characteristic of the aromatic π-system and are expected to result in strong absorption bands in the UV region.

n → π* transitions: These transitions involve the promotion of a non-bonding electron from the oxygen or nitrogen atoms to an anti-bonding π* orbital of the aromatic ring. These are typically lower in energy and intensity compared to π → π* transitions. uzh.chyoutube.com

The position of the maximum absorbance (λmax) can be influenced by the solvent polarity. researchgate.net

Table 3: Spectroscopic Data for Functional Group and Electronic Analysis

| Spectroscopy Type | Functional Group / Transition | Expected Absorption Region |

|---|---|---|

| Infrared (IR) | O-H stretch (alcohol), N-H stretch (amine) | 3200 - 3600 cm⁻¹ (broad/sharp) |

| Infrared (IR) | Aromatic C-H stretch | ~3030 cm⁻¹ |

| Infrared (IR) | Aliphatic C-H stretch | 2850 - 2960 cm⁻¹ |

| Infrared (IR) | Aromatic C=C stretch | 1450 - 1600 cm⁻¹ |

| Infrared (IR) | C-O stretch (ether, alcohol) | 1000 - 1300 cm⁻¹ |

| UV-Visible | π → π* | ~230 nm |

| UV-Visible | n → π* | ~280 nm |

Chromatographic Techniques (e.g., HPLC) for Purity Assessment and Enantiomeric Excess Determination

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the chemical and enantiomeric purity of this compound.

Purity Assessment: Reverse-phase HPLC (RP-HPLC) is commonly used to determine the chemical purity of the compound. In this technique, the compound is passed through a column with a nonpolar stationary phase, and a polar mobile phase is used for elution. Impurities will typically have different retention times than the main compound, appearing as separate peaks in the chromatogram. The purity is calculated by comparing the area of the main peak to the total area of all peaks.

Enantiomeric Excess Determination: As this compound is a chiral compound, determining its enantiomeric purity, or enantiomeric excess (e.e.), is critical. This is achieved using chiral HPLC. This method employs a chiral stationary phase (CSP) that can interact differently with the two enantiomers ((S) and (R)). This differential interaction leads to a separation of the enantiomers, resulting in two distinct peaks in the chromatogram, each corresponding to one enantiomer. The enantiomeric excess is then calculated from the relative areas of these two peaks. For example, a successful asymmetric synthesis would ideally show a large peak for the desired (S)-enantiomer and a very small or non-existent peak for the (R)-enantiomer. Other methods, such as fluorescence-based assays, can also be employed for high-throughput determination of enantiomeric excess in amino alcohols. nih.gov

Computational and Theoretical Investigations of S 2 Amino 2 3,4 Dimethoxyphenyl Ethanol

Quantum Chemical Calculations (DFT, TD-DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of (S)-2-Amino-2-(3,4-dimethoxyphenyl)ethanol. DFT methods are used to determine the optimized molecular geometry and to calculate the electronic structure and vibrational frequencies of the molecule in its ground state. clinicsearchonline.orgrsc.org These calculations are typically performed using a basis set, such as 6-311++G(d,p), which provides a good balance between accuracy and computational cost for organic molecules. clinicsearchonline.org

Time-Dependent DFT (TD-DFT) is an extension of DFT used to study excited-state properties. rsc.org This method is essential for predicting electronic absorption spectra (UV-Vis) by calculating the energies and oscillator strengths of electronic transitions from the ground state to various excited states. rsc.orgmdpi.com Together, DFT and TD-DFT provide a comprehensive picture of the molecule's electronic behavior and reactivity.

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity. libretexts.org The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Data for a Related Aromatic Amine

| Parameter | Energy (eV) | Description |

| EHOMO | -5.8 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.6 | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. researchgate.net |

This table is illustrative, showing typical values for molecules of this class based on DFT calculations.

The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. clinicsearchonline.org The MESP surface is plotted over the molecule's electron density, with different colors representing different potential values.

Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. For this compound, these areas are expected around the oxygen atoms of the methoxy (B1213986) and hydroxyl groups, as well as the nitrogen atom of the amino group.

Blue regions indicate positive electrostatic potential, which is electron-poor, and are susceptible to nucleophilic attack. These are typically found around the hydrogen atoms of the amino and hydroxyl groups.

Green regions represent neutral or weakly polarized areas, such as the carbon backbone and aromatic ring.

Analysis of the MESP provides insight into intermolecular interactions, particularly hydrogen bonding, which is crucial for understanding how the molecule might interact with a biological receptor. clinicsearchonline.org DFT calculations can also provide Mulliken or Natural Bond Orbital (NBO) charge analyses, which assign partial charges to each atom, offering a quantitative measure of the charge distribution. researchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule (target), typically a protein or enzyme. pitt.edumdpi.com

Molecular Docking predicts the preferred orientation and conformation of the ligand when it binds to the active site of a target protein. pitt.edu The process involves sampling a large number of possible binding poses and scoring them based on a function that estimates the binding affinity (e.g., in kcal/mol). pitt.edu This allows researchers to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov

Molecular Dynamics (MD) simulations are then used to validate the docking results and study the dynamic stability of the ligand-protein complex over time. nih.gov Starting from the best-docked pose, an MD simulation calculates the motion of every atom in the system over a period of nanoseconds. pitt.edu Key metrics from MD simulations include:

Root-Mean-Square Deviation (RMSD): Measures the structural stability of the protein and the ligand's binding pose throughout the simulation. A stable RMSD suggests a stable complex. nih.gov

Root-Mean-Square Fluctuation (RMSF): Indicates the flexibility of individual amino acid residues in the protein, highlighting which parts of the protein are most affected by ligand binding. nih.gov

These simulations can reveal whether a compound is likely to be a stable inhibitor or activator of a specific biological target.

Table 2: Illustrative Molecular Docking and Dynamics Simulation Results

| Parameter | Value | Description |

| Binding Energy (Docking) | -8.5 kcal/mol | Predicted binding affinity from docking; more negative values suggest stronger binding. |

| Key Interacting Residues | ASP110, SER200, TYR334 | Amino acids in the target's active site forming hydrogen bonds or other key interactions with the ligand. mdpi.com |

| RMSD of Complex (MD) | 0.15 nm | Average deviation from the initial structure during simulation; low, stable values indicate a stable binding complex. mdpi.com |

| RMSF of Active Site (MD) | < 0.1 nm | Low fluctuation of residues in the binding pocket, indicating the ligand remains stably bound. nih.gov |

This table provides hypothetical data to illustrate the typical outputs of docking and MD studies.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods, primarily DFT, can accurately predict various spectroscopic properties of this compound. These theoretical spectra are invaluable for interpreting and confirming experimental data.

DFT calculations can compute the vibrational frequencies of the molecule, which correspond to the peaks observed in an Infrared (IR) spectrum . rsc.org By calculating the vibrational modes, specific bands in an experimental spectrum can be assigned to particular functional groups, such as the N-H stretching of the amine, O-H stretching of the alcohol, C-O stretching of the ethers, and aromatic C-H vibrations. mdpi.com

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. rsc.org Comparing calculated chemical shifts with experimental values helps to confirm the molecular structure.

Furthermore, UV-Visible spectroscopy can be modeled using TD-DFT. mdpi.com This method calculates the electronic transition energies and oscillator strengths, which correspond to the λmax (wavelength of maximum absorbance) and intensity of absorption bands, providing insight into the electronic structure of the molecule. rsc.org

Conformation Analysis and Stereochemical Implications from Theoretical Models

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. For a flexible molecule like this compound, which has several rotatable single bonds, theoretical conformational analysis is essential.

Computational methods can be used to scan the potential energy surface of the molecule by systematically rotating its flexible bonds (e.g., the C-C bond of the ethanolamine (B43304) side chain and the C-O bonds of the methoxy groups). This analysis identifies the most stable, low-energy conformations. rsc.org The results can reveal the preferred spatial arrangement of the amino, hydroxyl, and dimethoxyphenyl groups, which is critical for how the molecule fits into a receptor's binding site.

Because the molecule is chiral, with a stereocenter at the carbon bearing the amino and hydroxyl groups, these theoretical models also provide insight into the stereochemical implications of its structure. By modeling both the (S) and (R) enantiomers, computational studies can help explain why one enantiomer might be more biologically active than the other, based on differences in their stable conformations and how they interact with a chiral biological environment.

Applications in Drug Discovery and Medicinal Chemistry

Role as a Chiral Building Block in Complex Molecule Synthesis

In organic synthesis, a chiral building block, or synthon, is a molecule that possesses a defined three-dimensional structure and is used as a starting material for the construction of more complex, stereochemically-defined molecules. (S)-2-Amino-2-(3,4-dimethoxyphenyl)ethanol serves as such a building block. evitachem.com Its value stems from its inherent chirality at the carbon atom bearing the amino group, which allows for the synthesis of specific enantiomers of target drug candidates. This is critical because the biological activity of a drug often resides in only one of its enantiomers.

The compound features several key structural elements that make it a versatile synthon:

A Primary Amino Group: This group can be modified through various chemical reactions, such as acylation or alkylation, to introduce new functionalities.

A Hydroxyl Group: The alcohol moiety provides another site for chemical modification, for instance, through esterification or etherification.

A Dimethoxyphenyl Ring: This aromatic ring system can be altered or can participate in interactions with biological targets.

The presence of both amino and hydroxyl functional groups classifies it as an amino alcohol, a structural motif found in many biologically active compounds. evitachem.comcymitquimica.com The use of such chiral amino alcohols is a well-established strategy for the asymmetric synthesis of a wide range of nitrogen-containing therapeutic agents. sigmaaldrich.com The modern paradigm in drug discovery often relies on incorporating tailor-made amino acids and their derivatives to mimic the structure of protein receptors, and chiral building blocks like this compound are essential for this purpose. mdpi.com

Table 1: Key Structural Features of this compound as a Chiral Building Block

| Feature | Description | Synthetic Utility |

| Chiral Center | (S)-configuration at the C2 position. | Enables the synthesis of enantiomerically pure final products. |

| Primary Amine (-NH2) | A nucleophilic and basic functional group. | Site for amidation, alkylation, and formation of Schiff bases. |

| Primary Alcohol (-OH) | A nucleophilic and slightly acidic functional group. | Site for esterification, etherification, and oxidation. |

| Dimethoxy Phenyl Ring | An electron-rich aromatic system. | Influences binding to biological targets and can be a site for further substitution. |

Lead Compound Identification and Optimization Strategies

In drug discovery, a "lead compound" is a molecule that shows promising biological activity against a specific target and serves as the starting point for chemical modifications to improve its therapeutic profile. danaher.combiobide.com The process of refining these leads is known as lead optimization, which aims to enhance potency, selectivity, and pharmacokinetic properties while minimizing toxicity. danaher.comupmbiomedicals.com

The this compound scaffold is a relevant starting point for such campaigns. Its phenethylamine (B48288) core is a well-known pharmacophore that interacts with numerous biological targets. mdpi.com Research on related structures demonstrates how this scaffold can be used in lead optimization. For example, a study focused on derivatives of the closely related 2-(3,4-dimethoxyphenyl)ethylamine involved synthesizing a series of acyl derivatives to identify compounds with significant anti-ulcer activity. nih.gov In that research, systematic modification of different parts of the initial lead compound led to the discovery of analogs with retained or improved activity. nih.gov

The general process of lead optimization involves several key phases:

Design: Creating new molecular structures based on the initial lead. danaher.com

Synthesis: Chemically producing the newly designed analogs. danaher.com

Testing: Evaluating the biological activity and properties of the new compounds through in vitro and in vivo assays. danaher.comupmbiomedicals.com

Strategies often involve metabolite identification to find "soft spots" in a molecule that are prone to metabolism, which can then be modified to improve the compound's half-life. researchgate.net The functional groups on this compound provide convenient "handles" for medicinal chemists to apply these optimization strategies, systematically exploring the structure-activity relationship (SAR) to develop a preclinical drug candidate. danaher.com

Design of Analogs with Improved Potency or Selectivity

Once a lead compound is identified, medicinal chemists design and synthesize analogs—molecules with similar but not identical structures—to improve pharmacological properties like potency and selectivity. The structure of this compound provides a clear scaffold for such analog design. Modifications can be targeted at several positions:

The Aromatic Ring: Altering the substitution pattern on the phenyl ring can significantly impact biological activity. A structure-activity relationship study on phenethylamine derivatives found that compounds with a methoxy (B1213986) group on the aromatic ring, like the subject compound, showed very weak or no inhibitory activity for dopamine (B1211576) reuptake. biomolther.org This suggests that replacing or modifying these methoxy groups would be a key strategy in designing analogs for certain neurological targets. biomolther.org

The Amino Group: The primary amine can be converted to secondary or tertiary amines, or into amides or sulfonamides, to probe how this affects binding and selectivity.

The Ethanol (B145695) Moiety: The hydroxyl group can be esterified or converted into an ether to alter the compound's polarity and hydrogen-bonding capacity.

The synthesis of focused libraries of related amino alcohols has been used as a strategy to discover new compounds with potential antibiotic or antifungal activity. nih.gov Similarly, β-amino alcohol derivatives have been explored in the search for new and improved anticancer agents. researchgate.net This approach of creating a series of related analogs allows researchers to systematically map the structural requirements for a desired biological effect, ultimately leading to compounds with enhanced potency or selectivity for their intended target. epa.gov

Contribution to the Development of Specific Pharmacological Classes

The molecular structure of this compound places it within the broader chemical class of phenethylamines . This class is of fundamental importance in medicinal chemistry and pharmacology, as its core structure is found in several endogenous neurotransmitters, including dopamine, norepinephrine, and epinephrine. mdpi.com Many synthetic drugs are built upon this foundational scaffold. mdpi.com

The phenethylamine framework contributes to several major pharmacological classes:

Phenethylamines: As a direct member of this class, the compound is related to 3,4-Dimethoxyphenethylamine (DMPEA), an analog of dopamine. wikipedia.org While DMPEA itself was found to be largely inactive in humans, its study contributed to the understanding of how modifications to the dopamine structure affect pharmacological activity. wikipedia.org

Beta-Adrenergic Agonists: These drugs act on β-adrenergic receptors and are crucial for treating conditions like asthma and certain heart conditions. nih.govwikipedia.org The structural features of this compound are found in more complex molecules developed as selective beta-adrenergic agonists. For example, the cardiotonic agent TA-064, identified as a selective beta 1-adrenergic agonist, is (-)-(R)-1-(p-hydroxyphenyl)-2-[(3,4-dimethoxyphenethyl)amino] ethanol. nih.gov This demonstrates a direct link between the core dimethoxyphenethylamino structure and the development of this therapeutic class. nih.gov

Table 2: Pharmacological Classes Related to the this compound Scaffold

| Pharmacological Class | Relevance of the Scaffold | Example Compound(s) |

| Phenethylamines | The compound is a substituted phenethylamine, a core structure for many neuroactive agents. mdpi.com | Dopamine, Norepinephrine, 3,4-Dimethoxyphenethylamine (DMPEA) mdpi.comwikipedia.org |

| Beta-Adrenergic Agonists | The dimethoxyphenethylamino moiety is part of larger molecules designed as selective β-agonists. nih.gov | TA-064 nih.gov, Salbutamol wikipedia.org, Isoproterenol nih.gov |

Future Directions and Research Gaps

Exploration of Novel Synthetic Pathways for Scalable Production

The efficient and stereoselective synthesis of chiral molecules like (S)-2-Amino-2-(3,4-dimethoxyphenyl)ethanol is a critical bottleneck for further research and potential therapeutic application. While standard laboratory-scale syntheses may be achievable, the development of novel, scalable, and economically viable pathways is a significant research imperative.

Future research should focus on several promising areas:

Asymmetric Biocatalysis: The use of enzymes to catalyze the stereoselective synthesis of chiral amino alcohols is a rapidly advancing field. frontiersin.org Engineered amine dehydrogenases, for example, can be employed for the asymmetric reductive amination of α-hydroxy ketones, offering a direct and highly enantioselective route. frontiersin.org Another approach is the asymmetric bioreduction of precursor ketones, such as 2,4-dimethoxyacetophenone, using whole-cell biocatalysts. evitachem.com Investigating a range of microorganisms and isolated enzymes for the specific synthesis of this compound could lead to highly efficient and green manufacturing processes.

Chemo-catalytic Asymmetric Synthesis: Recent advances in catalysis offer powerful tools for the synthesis of chiral amino alcohols. For instance, chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines have been shown to be effective for the modular synthesis of chiral β-amino alcohols. westlake.edu.cn The development of specific catalysts tailored for the 3,4-dimethoxyphenyl substrate is a key research objective. Other established methods that could be optimized for this specific compound include the reduction of chiral amino acids and their derivatives. researchgate.netjocpr.com

Flow Chemistry: Continuous flow manufacturing offers significant advantages over traditional batch processing for scalability, safety, and process control. The development of a continuous flow process for the synthesis of this compound, potentially integrating catalytic steps, would be a major step towards large-scale production.

| Synthetic Approach | Potential Advantages | Key Research Challenges |

| Asymmetric Biocatalysis | High enantioselectivity, mild reaction conditions, environmentally friendly. | Enzyme discovery and engineering for specific substrate, optimization of reaction conditions. |

| Chemo-catalytic Asynthesis | High efficiency, broad substrate scope, potential for novel bond formations. | Catalyst design and synthesis, ligand screening, removal of metal contaminants. |

| Flow Chemistry | Improved scalability and safety, precise process control, potential for integration of multiple steps. | Reactor design, optimization of flow parameters, catalyst stability under flow conditions. |

Deeper Mechanistic Elucidation of Biological Activities

The biological activities of this compound are largely inferred from its structural similarity to other phenylethanolamines, which are known to interact with adrenergic receptors. youtube.comnih.gov However, a detailed mechanistic understanding is currently lacking.

Future research should aim to:

Identify Specific Molecular Targets: Comprehensive screening against a panel of receptors and enzymes is necessary to identify the primary and secondary molecular targets of this compound. Given its structure, a primary focus should be on the different subtypes of adrenergic receptors (α1, α2, β1, β2, β3). nih.govfrontiersin.org The α1-adrenergic receptors, which are G-protein coupled receptors, are of particular interest as their activation leads to the stimulation of phospholipase C, an increase in intracellular calcium, and subsequent smooth muscle contraction. nih.govwikipedia.org

Elucidate Downstream Signaling Pathways: Once the primary targets are identified, the downstream signaling cascades they modulate need to be investigated. This would involve studying the effects of the compound on second messengers like cAMP and IP3, and the activation of various protein kinases. nih.gov

Investigate Atypical Mechanisms: Beyond adrenergic agonism, other potential mechanisms of action should be explored. For example, some aryl amino alcohols have been shown to possess antimalarial properties by inhibiting hemozoin formation. taylorandfrancis.comrasayanjournal.co.inaip.org It would be valuable to investigate if this compound exhibits similar activity. The aryl hydrocarbon receptor (AhR) pathway is another potential target, as some amino alcohol derivatives have been shown to activate it. nih.gov

Development of Advanced SAR Models with Predictive Capabilities

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. nih.govresearchwithrowan.comresearchgate.net For this compound, a systematic SAR investigation is a significant research gap.

Future efforts in this area should include:

Systematic Analogue Synthesis: A library of analogues of this compound should be synthesized, systematically modifying different parts of the molecule. This would include altering the substitution pattern on the phenyl ring, changing the nature of the substituents on the amino group, and modifying the ethanol (B145695) side chain. nih.govbiomolther.org

Quantitative Structure-Activity Relationship (QSAR) Modeling: The biological data obtained from the analogue library can be used to develop QSAR models. mdpi.com These models use statistical methods to correlate molecular descriptors with biological activity, enabling the prediction of the activity of novel, unsynthesized compounds. mdpi.com

3D-QSAR and Pharmacophore Modeling: Advanced computational techniques like 3D-QSAR and pharmacophore modeling can provide a more detailed understanding of the structural requirements for activity. These models can help to visualize the key interactions between the compound and its molecular target, guiding the design of more potent and selective molecules.

| SAR Approach | Objective | Expected Outcome |

| Analogue Synthesis | To explore the chemical space around the lead compound. | A dataset of compounds with varying biological activities. |

| QSAR Modeling | To develop a mathematical model that predicts activity based on structure. | A predictive model for guiding the design of new compounds. |

| 3D-QSAR/Pharmacophore Modeling | To understand the 3D structural features required for activity. | A visual representation of the key interactions with the target, facilitating rational drug design. |

Investigation of Pharmacokinetic Properties in Diverse Non-Human Models

The study of a drug's absorption, distribution, metabolism, and excretion (ADME) is crucial for its development. longdom.org Currently, there is no published pharmacokinetic data for this compound.

Future research must address this by:

Conducting ADME Studies in Rodent Models: Initial pharmacokinetic studies are typically conducted in rats or mice to determine key parameters such as bioavailability, half-life, volume of distribution, and clearance. biotechfarm.co.il These studies are essential for understanding how the compound is processed by a living organism. biotechfarm.co.il

Investigating Metabolism and Metabolite Identification: The metabolic fate of this compound needs to be determined. This involves identifying the major metabolic pathways and the structures of the resulting metabolites. For example, the related compound midodrine (B238276) is a prodrug that is enzymatically converted to its active metabolite, desglymidodrine. nih.govnih.gov It is important to investigate whether this compound itself is the active species or if it is a prodrug.

Exploring Pharmacokinetics in Larger Animal Models: Following initial studies in rodents, pharmacokinetic investigations in larger animal models, such as dogs or non-human primates, are often necessary. biotechfarm.co.il This provides data that is more predictive of human pharmacokinetics due to greater physiological similarities. youtube.com

Developing Physiologically Based Pharmacokinetic (PBPK) Models: PBPK models are computational tools that can simulate the ADME of a drug in different species, including humans. youtube.com Developing a PBPK model for this compound would be a valuable tool for predicting its human pharmacokinetics and for designing clinical trials.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. nih.govnih.gov The application of these technologies to the study of this compound could significantly accelerate research and lead to the discovery of novel, improved analogues.

Key areas for the integration of AI and ML include:

Predictive Modeling of Biological Activity: AI/ML algorithms can be trained on existing data to predict the biological activity of new compounds, helping to prioritize which molecules to synthesize and test. frontiersin.org

De Novo Drug Design: Generative AI models can be used to design entirely new molecules with desired properties. blogspot.com These models can be trained on large datasets of known active compounds to learn the key structural features required for activity and then generate novel structures that are likely to be active.

Synthesis Prediction: AI tools can be used to predict the most efficient synthetic routes for a given molecule, saving time and resources in the laboratory. digitellinc.com

ADME-Tox Prediction: AI/ML models can be developed to predict the pharmacokinetic and toxicological properties of compounds, allowing for the early identification of molecules with undesirable properties. nih.gov

Enhanced QSAR Models: Graph neural networks and other advanced ML techniques can be used to develop more accurate and interpretable QSAR models, providing deeper insights into the structure-activity relationships. nih.gov

The integration of these computational approaches with experimental validation represents a powerful paradigm for the future of research on this compound and related compounds.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to synthesize (S)-2-Amino-2-(3,4-dimethoxyphenyl)ethanol, and how is stereochemical purity ensured?

- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation between 3,4-dimethoxybenzaldehyde and nitroethane or cyanohydrin intermediates, followed by catalytic hydrogenation to introduce the amino group. Stereochemical control is achieved using chiral catalysts or resolving agents. For example, in related syntheses, ethanol or methanol solvents with NaOH or piperidine as bases are critical for regioselectivity and product isolation . Recrystallization from methanol is a standard step to enhance enantiomeric purity, as demonstrated in structurally similar β-O-4 lignin model compounds .

Q. Which spectroscopic and analytical techniques are essential for confirming the structure and enantiomeric purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Key for confirming the aromatic methoxy groups (δ 3.8–3.9 ppm for OCH₃) and ethanol backbone (δ 3.5–4.0 ppm for CH₂OH and CHNH₂) .

- Elemental Analysis : Validates empirical formulas (e.g., C, H, N within ±0.3% of calculated values) .

- Chiral HPLC or Polarimetry : Required to confirm the (S)-configuration and enantiomeric excess. For example, analogous amino alcohols are analyzed using chiral stationary phases (e.g., amylose-based columns) .

Advanced Research Questions

Q. How do solvent and base selection influence reaction pathways during the synthesis of derivatives, and how can contradictory spectral data be resolved?

- Methodological Answer : Solvent polarity and base strength dictate reaction mechanisms. In Claisen-Schmidt condensations, ethanol with NaOH favors enolate formation, while piperidine in methanol promotes Michael addition pathways, leading to divergent products (e.g., alkoxypyridines vs. cyanopyrans) . Contradictions in spectral data (e.g., unexpected carbonyl signals) are resolved by repeating reactions under inert atmospheres to prevent oxidation and using 2D-NMR (e.g., HSQC, HMBC) to confirm connectivity .

Q. What role does the 3,4-dimethoxyphenyl group play in β-O-4 bond cleavage studies, and how can this reactivity inform derivative design?

- Methodological Answer : The electron-donating methoxy groups stabilize radical intermediates during β-O-4 bond cleavage in lignin model compounds. In KOtBu/tBuOH systems, the α-hydroxy group dissociates to form a ketone intermediate, which undergoes further oxidation to 3,4-dimethoxybenzoic acid . Researchers can leverage this reactivity to design degradable polymers or probe antioxidant activity by substituting the methoxy groups with electron-withdrawing moieties (e.g., nitro or cyano) and tracking kinetics via GC-MS or HPLC .

Q. How does stereochemistry at the chiral center impact biological activity, and what methodologies are used to establish structure-activity relationships (SAR)?

- Methodological Answer : Enantiomers often exhibit divergent binding affinities. For example, (S)-configured amino alcohols show higher antimicrobial activity in pyridine derivatives due to optimal spatial alignment with target enzymes . SAR studies involve:

- In vitro assays : Testing enantiomers against bacterial strains (e.g., S. aureus, E. coli) to determine MIC values.

- Molecular docking : Simulating interactions with active sites (e.g., dihydrofolate reductase) using software like AutoDock .

- Functional group modulation : Replacing the ethanol group with thiols or esters to assess toxicity and solubility .

Key Methodological Recommendations

- Stereochemical Purity : Use chiral GC or HPLC with cellulose-based columns for enantiomer separation.

- Reaction Optimization : Screen solvents (e.g., DMF for polar intermediates) and bases (e.g., Et₃N for milder conditions).

- Data Validation : Cross-reference NMR with IR (C=O stretch at 1680–1720 cm⁻¹) and mass spectrometry (e.g., ESI-MS for molecular ion peaks) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.